molecular formula C17H22N2O3 B155793 (R)-Benzyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate CAS No. 134563-22-7

(R)-Benzyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate

Cat. No.: B155793
CAS No.: 134563-22-7
M. Wt: 302.37 g/mol
InChI Key: VJDNUCLKCQKXMM-OAHLLOKOSA-N
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Description

(R)-Benzyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C17H22N2O3 and its molecular weight is 302.37 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

(R)-Benzyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate, as a derivative of pyrrolidine, is fundamentally connected to the extensive field of pyrrolidine and pyrrolidine derivatives research. Pyrrolidine derivatives are synthesized through various methods and are pivotal in the formation of numerous biologically significant molecules like heme and chlorophyll. Such derivatives are prepared by condensing amines with carbonyl-containing compounds, and are used in several synthetic reactions. They form a crucial part of many molecules with substantial biological activities. Moreover, pyrrolidines and their derivatives are integral in creating polymers with high stability and electrical conductivity, and serve as intermediates, wetting agents, and solvents in various industrial applications due to their relatively low toxicity (Anderson & Liu, 2000).

Pharmaceutical Applications and Organic Synthesis

The compound and its analogs have been used as intermediates in the synthesis of biologically active molecules. For instance, the synthesis of (±)‐Streptopyrrolidine from phenylalanine showcases the importance of pyrrolidine derivatives in creating complex natural products. This process highlights the stereocontrolled reduction of pyrrolidinone intermediates, indicating the compound's relevance in the stereoselective synthesis of pharmaceuticals (Shaameri et al., 2013). Similarly, the synthesis of a conformationally restricted analog of pregabalin by stereoselective alkylation of a chiral pyrrolidin-2-one further emphasizes the compound's significance in the creation of pharmaceutical agents (Galeazzi et al., 2003).

Material Science and Coordination Chemistry

In material science, the structuring and hydrogen bonding in co-crystals like benzoic acid–pyrrolidin-1-ium-2-carboxylate reveal the potential of pyrrolidine derivatives in forming stable and structurally significant materials. Such studies contribute to our understanding of molecular interactions and the development of new materials (Chesna et al., 2017). Furthermore, the synthesis and characterization of coordination complexes, as seen in the study of trans-[Co(III)(bpb)(amine)2]X, demonstrate the role of pyrrolidine derivatives in forming novel compounds with potential applications in catalysis and material science (Amirnasr et al., 2002).

Enzymatic Studies and Bioactive Compounds

The study of enzymatic activities, as in the case of the stereoselective reduction of N-benzyl-3-pyrrolidinone by Devosia riboflavina, underscores the importance of pyrrolidine derivatives in understanding enzyme mechanisms and designing enzyme-based synthetic processes. This knowledge is crucial for developing economically viable and environmentally friendly synthetic pathways for chiral compounds (Kizaki et al., 2008). Additionally, the asymmetric synthesis of polyfluoroalkylated prolinols from perfluoroalkyl N-Boc-pyrrolidyl ketones reveals the compound's utility in creating molecules with significant synthetic and pharmacological interest (Funabiki et al., 2008).

Mechanism of Action

Mode of Action

The mode of action of ®-Benzyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate is currently unknown due to the lack of specific information on its biological targets . The compound’s interaction with its targets and the resulting changes would depend on the nature of these targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of ®-Benzyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate . These factors could include the physiological conditions of the organism (such as pH and temperature), the presence of other molecules that could interact with the compound, and the specific cellular environment where the targets are located.

Properties

IUPAC Name

benzyl (2R)-2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c20-16(18-10-4-5-11-18)15-9-6-12-19(15)17(21)22-13-14-7-2-1-3-8-14/h1-3,7-8,15H,4-6,9-13H2/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDNUCLKCQKXMM-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCCN2C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)[C@H]2CCCN2C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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